Acetamide, N-hexyl-N-(2-nitro-3-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-hexyl-N-(2-nitro-3-thienyl)-: is a chemical compound with the molecular formula C12H18N2O3S It is characterized by the presence of an acetamide group, a hexyl chain, and a nitro-substituted thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-hexyl-N-(2-nitro-3-thienyl)- typically involves the reaction of hexylamine with 2-nitro-3-thiophenecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in Acetamide, N-hexyl-N-(2-nitro-3-thienyl)- can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed:
Reduction: Formation of N-hexyl-N-(2-amino-3-thienyl)acetamide.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetamide, N-hexyl-N-(2-nitro-3-thienyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology: In biological research, this compound can be used as a probe to study the interactions of nitro-substituted thiophenes with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: Potential applications in medicine include the development of new drugs. The nitro group can be reduced to an amine, which can then be modified to create compounds with potential therapeutic effects.
Industry: In the industrial sector, Acetamide, N-hexyl-N-(2-nitro-3-thienyl)- can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of Acetamide, N-hexyl-N-(2-nitro-3-thienyl)- involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with proteins, DNA, and other biomolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Acetamide, N-hexyl-N-(2-thienyl)-: Lacks the nitro group, making it less reactive in certain chemical reactions.
Acetamide, N-hexyl-N-(3-nitro-2-thienyl)-: Similar structure but with the nitro group in a different position, leading to different reactivity and biological activity.
Acetamide, N-hexyl-N-(2-nitrophenyl)-: Contains a phenyl ring instead of a thiophene ring, resulting in different chemical and biological properties.
Uniqueness: Acetamide, N-hexyl-N-(2-nitro-3-thienyl)- is unique due to the presence of both a nitro group and a thiophene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
122777-71-3 |
---|---|
Molekularformel |
C12H18N2O3S |
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
N-hexyl-N-(2-nitrothiophen-3-yl)acetamide |
InChI |
InChI=1S/C12H18N2O3S/c1-3-4-5-6-8-13(10(2)15)11-7-9-18-12(11)14(16)17/h7,9H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
LJKMIELWDIVIFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(C1=C(SC=C1)[N+](=O)[O-])C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.